N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-methyl-3-nitrobenzamide
Übersicht
Beschreibung
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-methyl-3-nitrobenzamide, commonly known as BMD-1, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BMD-1 is a small molecule inhibitor of the protein tyrosine phosphatase, SHP-2, which has been implicated in various diseases, including cancer and developmental disorders.
Wirkmechanismus
BMD-1 functions as an inhibitor of SHP-2 by binding to the catalytic domain of the protein and preventing its activity. This leads to downstream effects on various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that BMD-1 can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have potential in the treatment of developmental disorders, such as Noonan syndrome, which is caused by mutations in the SHP-2 gene. Additionally, BMD-1 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BMD-1 is its specificity for SHP-2, which makes it a valuable tool for studying the role of this protein in various cellular processes. However, one limitation is that it may not be effective in all types of cancer cells or in all patients with Noonan syndrome, highlighting the need for further research.
Zukünftige Richtungen
Future research on BMD-1 could focus on optimizing its efficacy and specificity for SHP-2 inhibition, as well as investigating its potential in combination with other therapeutic agents. Additionally, further studies on the biochemical and physiological effects of BMD-1 could provide valuable insights into its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
BMD-1 has been the subject of extensive scientific research due to its potential as a therapeutic agent. In particular, it has been studied for its ability to inhibit SHP-2, which is involved in various cellular signaling pathways. SHP-2 has been implicated in the development of various diseases, including cancer, developmental disorders, and autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(4-benzamido-2,5-diethoxyphenyl)-4-methyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6/c1-4-33-22-15-20(27-25(30)18-12-11-16(3)21(13-18)28(31)32)23(34-5-2)14-19(22)26-24(29)17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPPXKHXDKTZIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamido-2,5-diethoxyphenyl)-4-methyl-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.